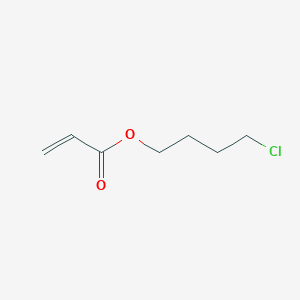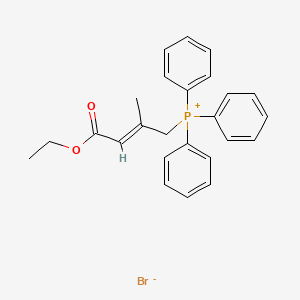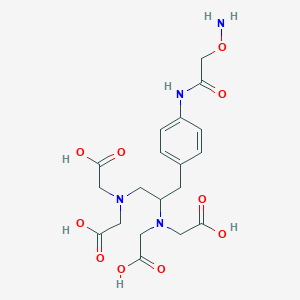![molecular formula C18H25NO10 B12283523 [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate](/img/structure/B12283523.png)
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate is a complex organic compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes multiple acetyl groups and a cyanopropan-2-yloxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate typically involves multi-step organic reactions. The process begins with the acetylation of a suitable precursor, followed by the introduction of the cyanopropan-2-yloxy group. Common reagents used in these reactions include acetic anhydride, pyridine, and cyanopropanol. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. In batch reactions, the reagents are mixed in a reactor and allowed to react over a specified period, followed by purification steps. Continuous flow processes, on the other hand, involve the continuous addition of reagents and removal of products, which can enhance efficiency and scalability.
化学反应分析
Types of Reactions
[3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the acetyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.
Medicine
In medicine, this compound has shown promise in drug development. Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer synthesis.
作用机制
The mechanism of action of [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, it may inhibit certain enzymes involved in metabolic processes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2,3,4,6-Tetra-O-acetyl linamarin: This compound shares a similar acetylated structure but differs in its biological activity and applications.
2-Cyano-2-propyl Dodecyl Trithiocarbonate: Another compound with a cyanopropyl group, used in polymer chemistry.
Uniqueness
What sets [3,4,5-Triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate apart is its combination of acetyl and cyanopropyl groups, which confer unique reactivity and stability. This makes it particularly valuable in synthetic applications and drug development.
属性
分子式 |
C18H25NO10 |
|---|---|
分子量 |
415.4 g/mol |
IUPAC 名称 |
[3,4,5-triacetyloxy-6-(2-cyanopropan-2-yloxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H25NO10/c1-9(20)24-7-13-14(25-10(2)21)15(26-11(3)22)16(27-12(4)23)17(28-13)29-18(5,6)8-19/h13-17H,7H2,1-6H3 |
InChI 键 |
LKTQBMQWABNFQQ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(C)(C)C#N)OC(=O)C)OC(=O)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl]carbamate](/img/structure/B12283460.png)

![D-Ornithine, N5-[[[(2,3-dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 2,3,4,5,6-pentafluorophenyl ester](/img/structure/B12283462.png)
![3-Boc-4-[(benzyloxy)methyl]-1,2,3-oxathiazolidine 2,2-dioxide](/img/structure/B12283473.png)

![(2S,4R)-1-[(2S)-2-(4-aminobutanoylamino)-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12283485.png)
![3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12283493.png)




